3-(3-Amino-4-iodo-5-methyl-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with amino, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach includes the iodination of a pyrazole precursor followed by the introduction of the amino and propanoic acid groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The iodo group can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the iodo group can produce a variety of substituted pyrazoles.
Scientific Research Applications
3-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and iodo groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to target proteins or enzymes. The pyrazole ring can also interact with various biological receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Lacks the iodo and propanoic acid groups, making it less versatile in certain chemical reactions.
4-Iodo-3-methyl-1H-pyrazole: Lacks the amino and propanoic acid groups, limiting its biological activity.
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid:
Uniqueness
3-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of all three functional groups (amino, iodo, and propanoic acid) on the pyrazole ring. This combination of functional groups enhances its reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-(3-amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3O2/c1-4-6(8)7(9)10-11(4)3-2-5(12)13/h2-3H2,1H3,(H2,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOTYLZXRPECQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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